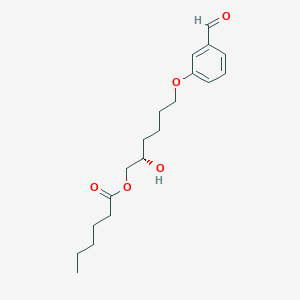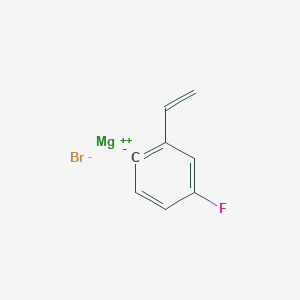
magnesium;1-ethenyl-3-fluorobenzene-6-ide;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;1-ethenyl-3-fluorobenzene-6-ide;bromide is a chemical compound with the molecular formula C8H7BrFMg. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromide ion and a 1-ethenyl-3-fluorobenzene-6-ide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium;1-ethenyl-3-fluorobenzene-6-ide;bromide can be synthesized through the reaction of 1-ethenyl-3-fluorobenzene with magnesium in the presence of anhydrous ether. The reaction typically involves the following steps:
- Dissolving 1-ethenyl-3-fluorobenzene in anhydrous ether.
- Adding magnesium turnings to the solution.
- Initiating the reaction by adding a small amount of iodine or a similar activator.
- Allowing the reaction to proceed under reflux conditions until the magnesium is completely consumed.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;1-ethenyl-3-fluorobenzene-6-ide;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution: Can participate in substitution reactions with halides.
Coupling Reactions: Used in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reagents for nucleophilic addition reactions.
Halides: Alkyl and aryl halides are used in substitution reactions.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Benzenes: Result from substitution reactions.
Coupled Products: Formed from coupling reactions, leading to complex organic molecules.
Wissenschaftliche Forschungsanwendungen
Magnesium;1-ethenyl-3-fluorobenzene-6-ide;bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active ingredients.
Material Science: Utilized in the preparation of polymers and advanced materials.
Biological Research: Used in the synthesis of biologically active compounds for research purposes.
Wirkmechanismus
The mechanism of action of magnesium;1-ethenyl-3-fluorobenzene-6-ide;bromide involves the formation of a highly reactive nucleophilic species. The magnesium atom forms a bond with the carbon atom of the 1-ethenyl-3-fluorobenzene-6-ide group, creating a nucleophilic center that can attack electrophilic carbon atoms in other molecules. This nucleophilic attack leads to the formation of new carbon-carbon bonds, which is the basis for its use in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Magnesium;1-ethenyl-4-fluorobenzene-6-ide;bromide
- Magnesium;1-ethenyl-2-fluorobenzene-6-ide;bromide
- Magnesium;1-ethenyl-3-chlorobenzene-6-ide;bromide
Uniqueness
Magnesium;1-ethenyl-3-fluorobenzene-6-ide;bromide is unique due to the presence of the fluorine atom at the 3-position of the benzene ring. This fluorine atom can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
918299-26-0 |
|---|---|
Molekularformel |
C8H6BrFMg |
Molekulargewicht |
225.34 g/mol |
IUPAC-Name |
magnesium;1-ethenyl-3-fluorobenzene-6-ide;bromide |
InChI |
InChI=1S/C8H6F.BrH.Mg/c1-2-7-4-3-5-8(9)6-7;;/h2-3,5-6H,1H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
KALRPLBKSVJEFZ-UHFFFAOYSA-M |
Kanonische SMILES |
C=CC1=[C-]C=CC(=C1)F.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(4-methoxyphenyl)methyl]-3-(methylamino)propanoate](/img/structure/B12616603.png)
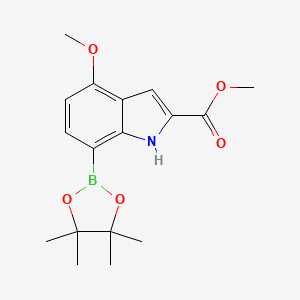

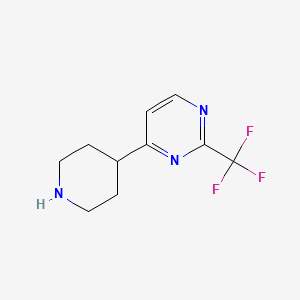

![(3R)-N-[(2S)-1-(cyclohexylamino)-4-methyl-1-oxopentan-2-yl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B12616636.png)

![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]phosphonic acid](/img/structure/B12616657.png)
![3,5-Bis[3,4,5-tris(decyloxy)phenyl]-1H-pyrazole](/img/structure/B12616660.png)
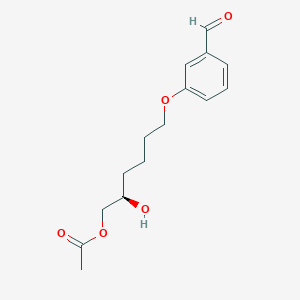

![Azepan-1-yl{4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone](/img/structure/B12616673.png)
![Triethoxy[1-(trimethylsilyl)oct-1-EN-1-YL]silane](/img/structure/B12616691.png)
